molecular formula C18H20O4 B14609302 5,5-Bis(phenoxymethyl)-1,3-dioxane CAS No. 60984-68-1

5,5-Bis(phenoxymethyl)-1,3-dioxane

Cat. No.: B14609302
CAS No.: 60984-68-1
M. Wt: 300.3 g/mol
InChI Key: UCCWYLBQIBZFJZ-UHFFFAOYSA-N
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Description

5,5-Bis(phenoxymethyl)-1,3-dioxane is an organic compound characterized by the presence of two phenoxymethyl groups attached to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(phenoxymethyl)-1,3-dioxane typically involves the reaction of phenol with formaldehyde in the presence of an acid catalyst to form phenoxymethyl groups. These groups are then introduced into the 1,3-dioxane ring through a series of condensation reactions. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as the use of specific catalysts and solvents, to maximize efficiency and minimize by-products. The final product is typically purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(phenoxymethyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The phenoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the phenoxymethyl groups into hydroxymethyl groups.

    Substitution: The phenoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvent systems.

Major Products Formed

The major products formed from these reactions include phenolic derivatives, hydroxymethyl derivatives, and substituted dioxane compounds. These products can be further utilized in various applications, including the synthesis of polymers and pharmaceuticals.

Scientific Research Applications

5,5-Bis(phenoxymethyl)-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 5,5-Bis(phenoxymethyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The phenoxymethyl groups can interact with enzymes and receptors, modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,5-Bis(phenoxymethyl)-1,3-dioxane include:

  • 2,5-Bis(hydroxymethyl)furan
  • 2,5-Bis(hydroxymethyl)tetrahydrofuran
  • 2-Phenylbenzimidazole derivatives

Uniqueness

This compound is unique due to its dual phenoxymethyl groups and the presence of a 1,3-dioxane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require stability, reactivity, and functional versatility.

Properties

CAS No.

60984-68-1

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

5,5-bis(phenoxymethyl)-1,3-dioxane

InChI

InChI=1S/C18H20O4/c1-3-7-16(8-4-1)21-13-18(11-19-15-20-12-18)14-22-17-9-5-2-6-10-17/h1-10H,11-15H2

InChI Key

UCCWYLBQIBZFJZ-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)(COC2=CC=CC=C2)COC3=CC=CC=C3

Origin of Product

United States

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